![molecular formula C11H17NO B1427920 [4-Methyl-2-(propan-2-yloxy)phenyl]methanamine CAS No. 1247490-96-5](/img/structure/B1427920.png)
[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine
Overview
Description
[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine is an organic compound with the molecular formula C11H17NO. It is a versatile small molecule scaffold used in various research and industrial applications .
Preparation Methods
The synthesis of [4-Methyl-2-(propan-2-yloxy)phenyl]methanamine typically involves the reaction of 4-methyl-2-hydroxybenzaldehyde with isopropyl bromide to form 4-methyl-2-(propan-2-yloxy)benzaldehyde. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its structural properties.
Medicine: It is investigated for potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-Methyl-2-(propan-2-yloxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling and biochemical processes. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects .
Comparison with Similar Compounds
Similar compounds to [4-Methyl-2-(propan-2-yloxy)phenyl]methanamine include:
[4-Methyl-2-(propan-2-yloxy)phenyl]methanol: Differing by the presence of a hydroxyl group instead of an amine group.
[4-Methyl-2-(propan-2-yloxy)phenyl]methanone: Differing by the presence of a carbonyl group instead of an amine group.
[4-Methyl-2-(propan-2-yloxy)phenyl]methanoic acid: Differing by the presence of a carboxyl group instead of an amine group.
These compounds share similar structural features but exhibit different chemical and biological properties, highlighting the uniqueness of this compound in its applications and effects.
Properties
IUPAC Name |
(4-methyl-2-propan-2-yloxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(2)13-11-6-9(3)4-5-10(11)7-12/h4-6,8H,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVSUNJCJKFUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


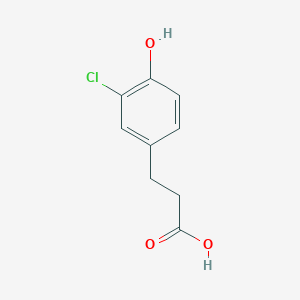
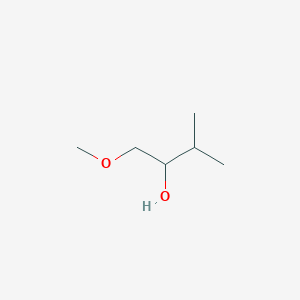

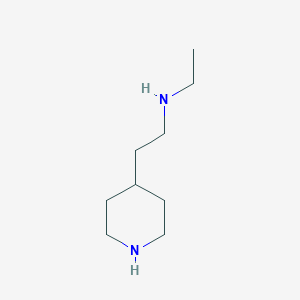
![2-[(Oxan-4-yloxy)methyl]benzonitrile](/img/structure/B1427845.png)
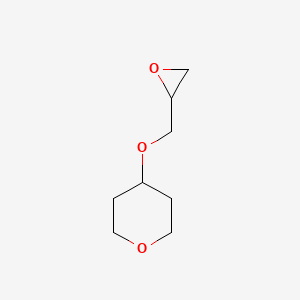

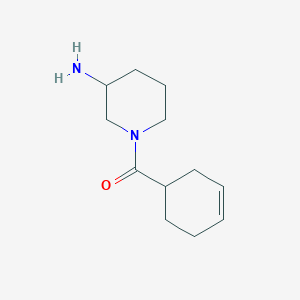
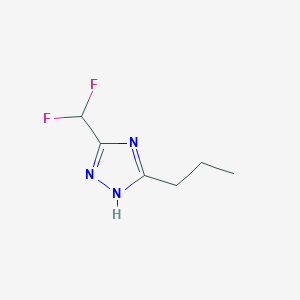
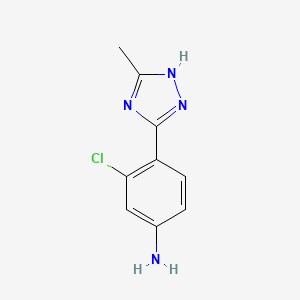
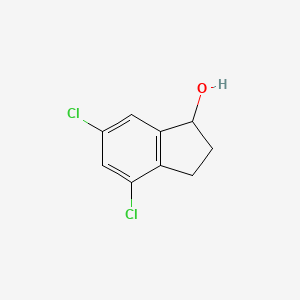
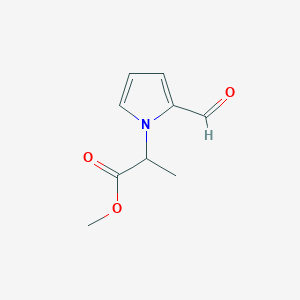
![[4-(Oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1427859.png)

